molecular formula C23H17ClFNO4S B2608671 3-(4-chlorobenzenesulfonyl)-6-fluoro-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 866810-39-1

3-(4-chlorobenzenesulfonyl)-6-fluoro-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2608671
CAS No.: 866810-39-1
M. Wt: 457.9
InChI Key: ZAOZMJHMFISNQL-UHFFFAOYSA-N
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Description

This compound is a quinolin-4-one derivative characterized by a 4-chlorobenzenesulfonyl group at position 3, a fluoro substituent at position 6, and a 4-methoxyphenylmethyl group at position 1. The sulfonyl group enhances molecular stability and influences hydrogen-bonding capacity, while the fluorine atom contributes to electronegativity and metabolic resistance . The 4-methoxyphenylmethyl moiety may modulate lipophilicity and membrane permeability.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-6-fluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClFNO4S/c1-30-18-7-2-15(3-8-18)13-26-14-22(23(27)20-12-17(25)6-11-21(20)26)31(28,29)19-9-4-16(24)5-10-19/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAOZMJHMFISNQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-chlorobenzenesulfonyl)-6-fluoro-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.

    Introduction of the 4-chlorobenzenesulfonyl Group: This step involves the sulfonylation of the quinoline core using 4-chlorobenzenesulfonyl chloride under basic conditions.

    Attachment of the 4-methoxyphenylmethyl Group: This step involves the alkylation of the quinoline core with 4-methoxybenzyl chloride under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenylmethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the quinoline core, potentially converting the dihydroquinoline to a fully reduced quinoline derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the 4-chlorobenzenesulfonyl group, where the chlorine atom can be replaced by various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of fully reduced quinoline derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds with potential pharmaceutical applications.

Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.

Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-6-fluoro-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biochemical pathways, resulting in the desired therapeutic or biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of sulfonylated quinolin-4-one derivatives. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Features
Target Compound: 3-(4-chlorobenzenesulfonyl)-6-fluoro-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one 3: 4-Cl-C₆H₄-SO₂; 6: F; 1: 4-MeO-C₆H₄-CH₂ ~488.9 (calculated) High electronegativity (F), moderate lipophilicity (MeO group)
3-(3-Chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one 3: 3-Cl-C₆H₄-SO₂; 7: NEt₂; 1: 4-Me-C₆H₄-CH₂ ~533.4 Diethylamino group enhances basicity; methylphenyl reduces polarity
1-(4-Chlorobenzyl)-6-ethoxy-3-[(4-isopropylphenyl)sulfonyl]-4(1H)-quinolinone 3: 4-iPr-C₆H₄-SO₂; 6: OEt; 1: 4-Cl-C₆H₄-CH₂ ~540.0 Ethoxy group increases hydrophobicity; isopropylsulfonyl adds steric bulk
1-[(2-Chlorophenyl)methyl]-6-methoxy-3-(4-isopropylphenyl)sulfonylquinolin-4-one 3: 4-iPr-C₆H₄-SO₂; 6: OMe; 1: 2-Cl-C₆H₄-CH₂ ~514.0 Ortho-chlorobenzyl alters steric hindrance; methoxy improves solubility

Key Findings from Comparative Analysis

Substituent Position Effects :

  • The 3-sulfonyl group (4-chloro vs. 3-chloro vs. 4-isopropyl) significantly impacts molecular interactions. For example, the 4-chlorobenzenesulfonyl group in the target compound may favor π-π stacking compared to the sterically hindered 4-isopropylphenylsulfonyl group in .
  • Position 6 substituents : Fluoro (target compound) vs. ethoxy () vs. methoxy (). Fluorine’s electronegativity enhances metabolic stability, while alkoxy groups (e.g., OMe, OEt) increase lipophilicity but reduce polarity .

Synthetic Pathways: The target compound’s synthesis likely involves Pd-catalyzed cross-coupling (analogous to methods in ), whereas derivatives like and use α-halogenated ketone reactions under basic conditions (e.g., sodium ethoxide in ethanol) .

Physical Properties: Melting points for related compounds (e.g., 223–225°C for 4k in ) suggest that the target compound’s melting point may fall within a similar range, though precise data are unavailable in the provided evidence. The diethylamino group in lowers crystallinity compared to the methoxyphenylmethyl group in the target compound .

Biological Activity

3-(4-Chlorobenzenesulfonyl)-6-fluoro-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic organic compound belonging to the quinoline class. Its complex structure features a quinoline core with various substituents, including a chlorobenzenesulfonyl group and a fluorine atom. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H17ClFNO4SC_{23}H_{17}ClFNO_4S, with a molecular weight of approximately 445.90 g/mol. The structural characteristics contribute to its unique biological profile.

PropertyValue
Molecular FormulaC23H17ClFNO4S
Molecular Weight445.90 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The presence of the fluorine atom enhances its binding affinity, potentially leading to the inhibition of critical enzymatic pathways involved in cell proliferation and survival.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that quinoline derivatives can inhibit bacterial growth by targeting DNA gyrase and topoisomerase IV enzymes, crucial for bacterial DNA replication. The minimum inhibitory concentration (MIC) values for related compounds often fall below 10 µg/mL against Gram-positive bacteria, suggesting potent antimicrobial effects .

Anticancer Potential

The compound's structural features may also confer anticancer properties. Quinoline derivatives have been studied for their ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways that control cell cycle progression and apoptosis .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that related quinoline compounds showed MIC values as low as 1 µg/mL against specific bacterial strains, indicating strong antibacterial activity . The mechanism often involves the disruption of microbial DNA synthesis.
  • Anticancer Properties : In vitro studies have revealed that quinoline derivatives can inhibit cancer cell lines by inducing cell cycle arrest and promoting apoptosis. One study highlighted a derivative that significantly reduced cell viability in breast cancer cell lines through the activation of caspase pathways.
  • Structure-Activity Relationship (SAR) : An analysis of various quinoline derivatives indicated that modifications in substituents, such as the addition of halogens or methoxy groups, can enhance biological activity. The presence of both a chlorobenzenesulfonyl group and a fluorine atom in this compound is hypothesized to optimize its interaction with biological targets compared to simpler analogs .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamideBenzenesulfonyl group instead of chlorobenzenesulfonylDifferent electronic properties due to methoxy substitution
2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamideContains chloro and fluorine substituentEnhanced reactivity due to halogen presence
3-(4-chlorobenzenesulfonyl)-6-fluoroquinolin-4-oneLacks the methoxyphenylmethyl groupSimpler structure without additional phenolic substitution

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